molecular formula C20H19N3O2 B5750690 [6-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE

[6-METHYL-2-(2-PYRIDYL)-4-QUINOLYL](MORPHOLINO)METHANONE

Cat. No.: B5750690
M. Wt: 333.4 g/mol
InChI Key: BERKSZXQVWXWQN-UHFFFAOYSA-N
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Description

6-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring system substituted with a pyridyl group and a morpholino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline ring system, followed by the introduction of the pyridyl group through a series of substitution reactions. The morpholino group is then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening methods can optimize reaction conditions and improve efficiency. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the quinoline ring, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 6-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biomolecules makes it a valuable tool for probing biological pathways and understanding molecular interactions.

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry: In the industrial sector, 6-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is used in the development of specialty chemicals and advanced materials. Its versatility allows for its incorporation into various industrial processes, including the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing biological pathways. The quinoline ring system and the pyridyl group play crucial roles in these interactions, allowing the compound to exert its effects at the molecular level.

Comparison with Similar Compounds

  • 6-Methyl-2-pyridinemethanol
  • 6-Methyl-2-pyridone
  • 2-Pyridinemethanol

Comparison: Compared to similar compounds, 6-METHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE stands out due to its unique combination of functional groups. The presence of both the quinoline and pyridyl groups, along with the morpholino moiety, provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(6-methyl-2-pyridin-2-ylquinolin-4-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-5-6-17-15(12-14)16(20(24)23-8-10-25-11-9-23)13-19(22-17)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERKSZXQVWXWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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